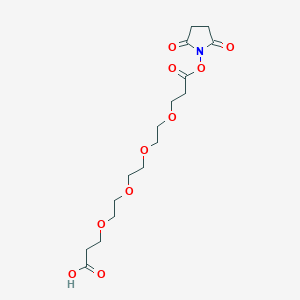
Acid-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid-PEG4-NHS ester: is a polyethylene glycol (PEG) derivative that contains a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-NHS ester typically involves the reaction of a PEG derivative with succinic anhydride to introduce a carboxylic acid group. This is followed by the activation of the carboxylic acid with NHS in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Acid-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, coupling agents like EDC or DCC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9.
Major Products: The major product of the reaction between this compound and a primary amine is a PEGylated amide compound .
Applications De Recherche Scientifique
Chemistry: Acid-PEG4-NHS ester is used in the synthesis of PEGylated compounds, which are important in various chemical applications due to their enhanced solubility and stability .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules. This modification can improve the solubility and stability of these molecules, making them more suitable for various assays and experiments .
Medicine: In the medical field, this compound is used in drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective treatments .
Industry: Industrially, this compound is used in the production of biocompatible materials and surfaces. It is also used in the development of diagnostic tools and sensors .
Mécanisme D'action
The mechanism of action of Acid-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive and readily forms a covalent bond with the amine group, releasing N-hydroxysuccinimide as a byproduct. This reaction is commonly used to attach PEG chains to proteins, peptides, and other biomolecules, enhancing their solubility, stability, and biocompatibility.
Comparaison Avec Des Composés Similaires
Azido-PEG4-NHS ester: Contains an azide group instead of a carboxylic acid, used in click chemistry reactions.
Biotin-PEG4-NHS ester: Contains a biotin group, used for biotinylation of biomolecules.
Acid-PEG5-NHS ester: Similar to Acid-PEG4-NHS ester but with a longer PEG chain.
Uniqueness: this compound is unique due to its combination of a carboxylic acid and an NHS ester group, allowing it to react with both primary amines and carboxylic acids. This dual reactivity makes it highly versatile for various bioconjugation and surface modification applications .
Propriétés
Formule moléculaire |
C16H25NO10 |
|---|---|
Poids moléculaire |
391.37 g/mol |
Nom IUPAC |
3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21) |
Clé InChI |
UZALGPVEUZNYBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)







![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
